molecular formula C21H17NO4S B280671 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide

Cat. No.: B280671
M. Wt: 379.4 g/mol
InChI Key: NMHFSFIIDLARLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide, also known as STF-62247, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide works by inhibiting glucose uptake in cancer cells through the inhibition of glucose transporter proteins. This leads to a decrease in glucose metabolism and energy production, ultimately leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide is its selectivity for cancer cells, which minimizes the risk of toxicity in normal cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide. One area of research could focus on the development of new cancer therapies that incorporate this compound. Another area of research could focus on the identification of biomarkers that could be used to predict which patients would benefit most from this compound treatment. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a promising chemical compound that has shown potential for use in cancer therapy. Its ability to selectively inhibit glucose uptake in cancer cells makes it a promising candidate for the development of new cancer therapies. Further research is needed to determine its efficacy in different types of cancer and to identify biomarkers that could be used to predict patient response to treatment.

Synthesis Methods

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide can be synthesized through a multi-step process that involves the condensation of 2-methyl-3-acetylbenzofuran with 1-naphthalenesulfonyl chloride. The resulting compound is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glucose uptake in cancer cells, leading to decreased cell proliferation and increased cell death. This makes it a promising candidate for the development of new cancer therapies.

Properties

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C21H17NO4S/c1-13(23)21-14(2)26-19-11-10-16(12-18(19)21)22-27(24,25)20-9-5-7-15-6-3-4-8-17(15)20/h3-12,22H,1-2H3

InChI Key

NMHFSFIIDLARLM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(=O)C

Origin of Product

United States

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